molecular formula C16H9ClFNOS2 B11693391 (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11693391
M. Wt: 349.8 g/mol
InChI Key: HYPDCRMWQZTXFP-ZROIWOOFSA-N
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Description

The compound (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. One common method includes the reaction of 2-chlorobenzaldehyde with 4-fluorophenylthiosemicarbazide in the presence of a base such as sodium acetate . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or , leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as or , which may result in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its anti-inflammatory and anticancer properties, showing promise in preclinical studies.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interact with cellular pathways that regulate inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

  • (5Z)-5-[(2-bromophenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(2-methylphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The unique combination of chlorine and fluorine atoms in This compound

Properties

Molecular Formula

C16H9ClFNOS2

Molecular Weight

349.8 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9ClFNOS2/c17-13-4-2-1-3-10(13)9-14-15(20)19(16(21)22-14)12-7-5-11(18)6-8-12/h1-9H/b14-9-

InChI Key

HYPDCRMWQZTXFP-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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